3-Amino-2-chloro-3-oxopropionic acid

Medicinal Chemistry Structure-Based Drug Design X-ray Crystallography

3-Amino-2-chloro-3-oxopropionic acid (CAS 71501-30-9) is a multifunctional C3 organic compound with the molecular formula C3H4ClNO3 and a molecular weight of 137.52 g/mol. It features a carboxylic acid group, a primary amide, and a chlorine atom on the alpha-carbon, making it a versatile intermediate.

Molecular Formula C3H4ClNO3
Molecular Weight 137.52 g/mol
CAS No. 71501-30-9
Cat. No. B12661776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chloro-3-oxopropionic acid
CAS71501-30-9
Molecular FormulaC3H4ClNO3
Molecular Weight137.52 g/mol
Structural Identifiers
SMILESC(C(=O)N)(C(=O)O)Cl
InChIInChI=1S/C3H4ClNO3/c4-1(2(5)6)3(7)8/h1H,(H2,5,6)(H,7,8)
InChIKeyWRTQHIZEMSJYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-chloro-3-oxopropionic Acid (CAS 71501-30-9): A Strategic Multifunctional Intermediate for Organic Synthesis and Medicinal Chemistry


3-Amino-2-chloro-3-oxopropionic acid (CAS 71501-30-9) is a multifunctional C3 organic compound with the molecular formula C3H4ClNO3 and a molecular weight of 137.52 g/mol . It features a carboxylic acid group, a primary amide, and a chlorine atom on the alpha-carbon, making it a versatile intermediate . It is also known as 3-amino-2-chloro-3-oxopropanoic acid and is classified as a chlorinated amino acid derivative . Its EINECS number is 275-559-9 .

Procurement Implications of the Unique Reactivity Profile of 3-Amino-2-chloro-3-oxopropionic Acid


Generic substitution is impractical due to the compound's unique molecular structure, which is a combination of reactive functional groups. Simple chlorinated analogs like 2-chloromalonic acid (C3H3ClO4, MW 138.51 ) or non-chlorinated analogs like 3-amino-3-oxopropanoic acid (C3H5NO3, MW 103.08 [1]) each lack the precise nucleophilic, electrophilic, and hydrogen-bonding potential of the target compound. This specific combination is essential for its role as a building block in complex molecule synthesis, where all three reactive centers may be utilized in a single sequence. Substituting with a compound lacking any of these features would fundamentally alter or prevent the desired downstream chemical transformation.

Quantitative Differentiation of 3-Amino-2-chloro-3-oxopropionic Acid Against Closest Analogs


Reactivity Potential: Distinct Hydrogen Bonding Profile for Crystallography and Molecular Recognition

3-Amino-2-chloro-3-oxopropionic acid possesses a uniquely high count of hydrogen bond donors (2) and acceptors (3) compared to its closest non-chlorinated analog, 3-amino-3-oxopropanoic acid (malonamic acid), which has 2 donors and 2 acceptors [1][2]. This quantitative difference in hydrogen bonding capacity enhances its potential for forming stable interactions with biological targets and facilitates the formation of ordered crystal structures.

Medicinal Chemistry Structure-Based Drug Design X-ray Crystallography

Lipophilicity Adjustment: A More Hydrophilic Scaffold Compared to Chloromalonic Acid

The calculated XLogP for 3-amino-2-chloro-3-oxopropionic acid is -0.4 [1], indicating high hydrophilicity. In contrast, chloromalonic acid, a common synthetic alternative, lacks an amide group and is more lipophilic. While a specific XLogP for chloromalonic acid was not found, the presence of two carboxylic acid groups (which can be ionized) suggests it would have a different distribution coefficient. The target compound's amide bond provides a distinct polar surface area, offering a different solubility and permeability profile for fine-tuning the physicochemical properties of drug candidates.

Medicinal Chemistry ADME Optimization Synthetic Methodology

Synthetic Accessibility and Role as a Key Intermediate

The compound is recognized for its role as a pharmaceutical intermediate. Its structure allows it to serve as a precursor for developing various bioactive compounds . A key differentiating feature is its enhanced reactivity as an electrophile at the α-carbon due to the adjacent chlorine atom and electron-withdrawing carbonyl groups. This facilitates nucleophilic substitution reactions, which are less accessible to non-chlorinated analogs like 3-amino-3-oxopropanoic acid, which would require more aggressive and less selective functionalization strategies [1].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Key Application Scenarios for 3-Amino-2-chloro-3-oxopropionic Acid in Research and Industrial Procurement


Synthesis of Complex Nitrogen-Containing Heterocycles

Procure 3-amino-2-chloro-3-oxopropionic acid as a strategic C3 building block for constructing complex heterocyclic systems such as pyrroles, pyrazoles, and diazepines. Its unique combination of an electrophilic α-chloro center and a nucleophilic amide nitrogen allows for tandem substitution and cyclocondensation reactions, providing an efficient route to medicinally relevant cores .

Co-Crystallization and Structure-Based Drug Design

Use this compound as a fragment or ligand in co-crystallization studies with target proteins. Its enhanced hydrogen-bonding capacity (3 acceptors vs. 2 in the non-chlorinated analog) and moderate hydrophilicity (XLogP = -0.4) make it a superior probe for mapping interactions within polar active sites or for stabilizing protein conformations, offering a distinct advantage over simpler analogs [1].

Development of Halogen-Enriched Peptidomimetics and Bioisosteres

Incorporate 3-amino-2-chloro-3-oxopropionic acid into peptidomimetic or bioisostere libraries. The α-chloro amide motif can serve as a non-classical bioisostere for a peptide bond or a beta-turn, providing unique steric and electronic properties that can be leveraged to modulate potency, selectivity, and metabolic stability in early drug discovery programs .

Synthesis of Advanced Intermediates for Protease and Kinase Inhibitors

Utilize this compound as a key intermediate in the multi-step synthesis of targeted covalent inhibitors (TCIs). The α-chloro amide group can be strategically converted into reactive warheads (e.g., acrylamides or epoxides) or into specific recognition elements for the ATP-binding pockets of kinases or the active sites of serine and cysteine proteases .

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